REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:4]([NH:17][C:18]([O:20]C(C)(C)C)=O)=[C:5]([NH:9][C:10](OC(C)(C)C)=[O:11])[S:6][C:7]=1[CH3:8])[CH3:2]>C(O)(=O)C.C(OCC)(=O)C(OCC)=O>[CH2:1]([C:3]1[C:4]2[NH:17][C:18](=[O:20])[C:10](=[O:11])[NH:9][C:5]=2[S:6][C:7]=1[CH3:8])[CH3:2]
|
Name
|
di-t-butyl 4-ethyl-5-methylthiophene-2,3-dicarbamate
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C(=C(SC1C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for six hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
the crystalline precipitate was isolated (900 mg)
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from hot acetic acid
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(SC=2NC(C(NC21)=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 660 mg | |
YIELD: CALCULATEDPERCENTYIELD | 24.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |